[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid
Overview
Description
[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is a chemical compound with the molecular formula C11H11NO4. It is known for its role as an impurity in Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid can be achieved through several methods. One common approach involves the reaction of methyl arenes with active methylene compounds in the presence of urea-hydrogen peroxide (UHP) and lactic acid as a catalyst . This reaction is typically carried out at 80°C and yields the desired product in good to excellent yields.
Industrial Production Methods
This includes using eco-friendly catalysts and solvent-free conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Scientific Research Applications
[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s derivatives have shown antimicrobial and antiviral activities.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid involves its interaction with molecular targets such as phosphodiesterase III A (PDE3A). By inhibiting PDE3A, the compound can modulate intracellular levels of cyclic adenosine monophosphate (cAMP), leading to various physiological effects, including vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: An aromatic nitrogen-containing heterocyclic compound with similar structural features.
Tetrahydroquinoline: A reduced form of quinoline with applications in medicinal chemistry.
Cilostazol: A PDE3A inhibitor with antithrombotic and vasodilatory properties.
Uniqueness
[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is unique due to its specific structural features and its role as an impurity in Cilostazol.
Properties
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-4-1-7-5-8(16-6-11(14)15)2-3-9(7)12-10/h2-3,5H,1,4,6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHZRBXFADZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510652 | |
Record name | [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58898-54-7 | |
Record name | [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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